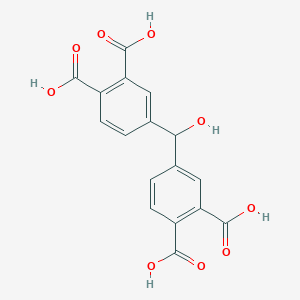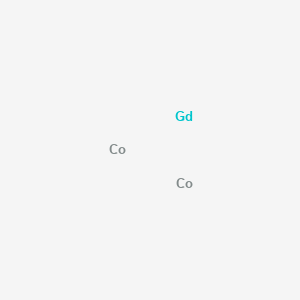
Cobalt--gadolinium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–gadolinium (2/1) is a compound that combines cobalt and gadolinium in a 2:1 ratio Both elements are known for their unique properties: cobalt is a ferromagnetic metal with high thermostability, while gadolinium is a rare-earth element with significant magnetic and luminescent properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cobalt–gadolinium (2/1) can be achieved through several methods, including the sol-gel method, hydrothermal synthesis, and co-precipitation. For instance, the sol-gel method involves the use of cobalt nitrate and gadolinium nitrate as starting materials, which are dissolved in a solvent and then subjected to a series of heating and drying steps to form the desired compound .
Industrial Production Methods: Industrial production of cobalt–gadolinium (2/1) typically involves large-scale synthesis techniques such as chemical vapor deposition and solid-state reactions. These methods ensure the production of high-purity compounds with consistent properties, which are essential for their application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt–gadolinium (2/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can react with oxygen to form cobalt oxide, while gadolinium can form gadolinium oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt–gadolinium (2/1) include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of cobalt–gadolinium (2/1) include cobalt oxide, gadolinium oxide, and various mixed oxides and hydroxides. These products are often used in further applications, such as catalysts and magnetic materials .
Wissenschaftliche Forschungsanwendungen
Cobalt–gadolinium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, the compound is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems . Additionally, in industry, cobalt–gadolinium (2/1) is used in the production of high-performance magnets and electronic devices .
Wirkmechanismus
The mechanism of action of cobalt–gadolinium (2/1) involves its interaction with molecular targets and pathways in various applications. For instance, in MRI contrast agents, gadolinium enhances the contrast of images by altering the magnetic properties of nearby water molecules, making it easier to distinguish between different tissues . In catalytic applications, cobalt acts as an active site for various chemical reactions, facilitating the conversion of reactants to products .
Vergleich Mit ähnlichen Verbindungen
Cobalt–gadolinium (2/1) can be compared with other similar compounds, such as cobalt–nickel ferrite and gadolinium–aluminum garnet. These compounds share some properties with cobalt–gadolinium (2/1), such as magnetic and catalytic properties, but differ in their specific applications and performance. For example, cobalt–nickel ferrite is often used in biomedical applications due to its hydrophilic surface properties, while gadolinium–aluminum garnet is known for its luminescent properties and is used in display devices and white light sources .
Conclusion
Cobalt–gadolinium (2/1) is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of cobalt and gadolinium properties makes it a valuable material for research and development in fields such as chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
12017-22-0 |
|---|---|
Molekularformel |
Co2Gd |
Molekulargewicht |
275.1 g/mol |
IUPAC-Name |
cobalt;gadolinium |
InChI |
InChI=1S/2Co.Gd |
InChI-Schlüssel |
XUUNDKJGMUAZRI-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


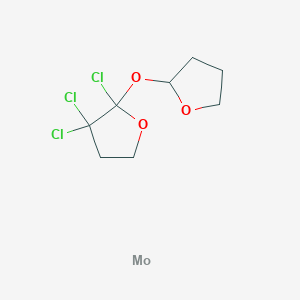
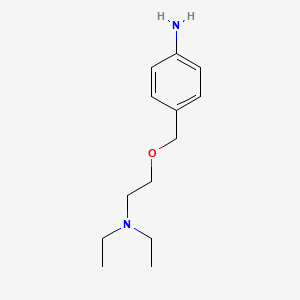
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
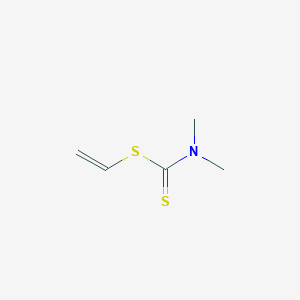


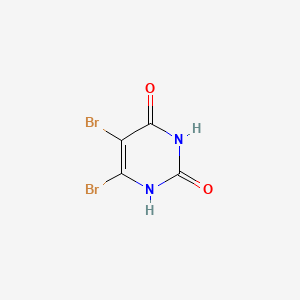
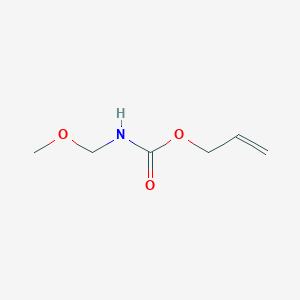

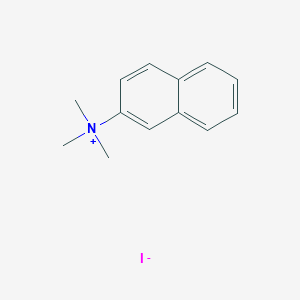
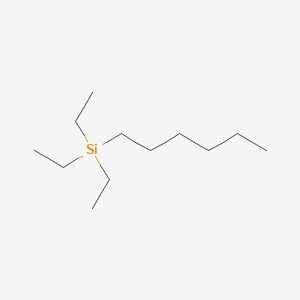
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
